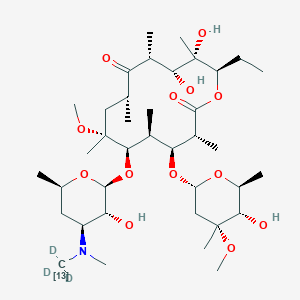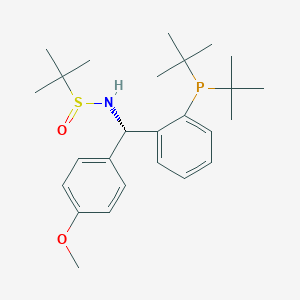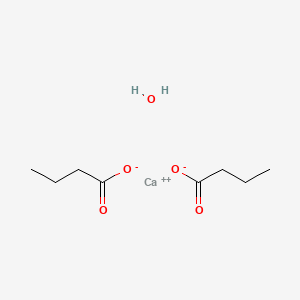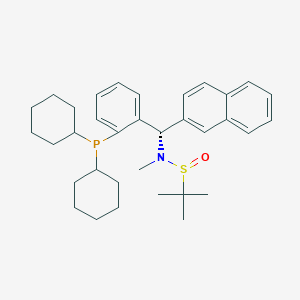
(E)-N-benzyl-1-(quinolin-3-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-benzyl-1-(quinolin-3-yl)methanimine is a compound belonging to the class of Schiff bases, which are characterized by the presence of an azomethine group (–RC=N–) Schiff bases are typically synthesized by the condensation of an active carbonyl compound with a primary amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-1-(quinolin-3-yl)methanimine can be achieved through the condensation reaction between quinoline-3-carbaldehyde and benzylamine. The reaction is typically carried out in an ethanol solution under reflux conditions for about 1 hour. The resulting solution is then allowed to cool, leading to the formation of the desired Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-benzyl-1-(quinolin-3-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Benzyl-1-(quinolin-3-yl)methanamine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-N-benzyl-1-(quinolin-3-yl)methanimine has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of materials with electroluminescent and fluorescence properties.
Wirkmechanismus
The mechanism of action of (E)-N-benzyl-1-(quinolin-3-yl)methanimine involves its interaction with various molecular targets. The azomethine group can coordinate with metal ions, stabilizing them in different oxidation states. This coordination ability is crucial for its role as a ligand in coordination chemistry. Additionally, its biological activity may be attributed to its ability to interact with cellular components, disrupting microbial cell functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-(4-morpholinophenyl)-1-(quinoxalin-2-yl)methanimine
- (E)-N-(4-morpholinophenyl)-1-(quinolin-2-yl)methanimine
Uniqueness
(E)-N-benzyl-1-(quinolin-3-yl)methanimine is unique due to its specific structural features, such as the presence of both a benzyl group and a quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H14N2 |
|---|---|
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
N-benzyl-1-quinolin-3-ylmethanimine |
InChI |
InChI=1S/C17H14N2/c1-2-6-14(7-3-1)11-18-12-15-10-16-8-4-5-9-17(16)19-13-15/h1-10,12-13H,11H2 |
InChI-Schlüssel |
DMCZISRTSQGYKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN=CC2=CC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12298327.png)

![19-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate](/img/structure/B12298339.png)

![8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12298358.png)

![1-[5-hydroxy-4-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B12298366.png)






